molecular formula C9H7ClO3 B139106 2-(2-Chloroacetyl)benzoic acid CAS No. 127603-84-3

2-(2-Chloroacetyl)benzoic acid

Cat. No. B139106
CAS RN: 127603-84-3
M. Wt: 198.6 g/mol
InChI Key: YDEQSHAJBXDJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloroacetyl)benzoic acid, also known as Cl-ABA, is a white crystalline compound that is widely used in scientific research. It is a derivative of benzoic acid and has a variety of applications in the field of chemistry, biochemistry, and pharmaceuticals.

Mechanism Of Action

The mechanism of action of 2-(2-Chloroacetyl)benzoic acid is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the biosynthesis of certain compounds. 2-(2-Chloroacetyl)benzoic acid is also known to have antimicrobial properties, which make it useful in the development of new antibiotics.
Biochemical and Physiological Effects:
2-(2-Chloroacetyl)benzoic acid has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. 2-(2-Chloroacetyl)benzoic acid has also been shown to have anti-inflammatory properties, which make it useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(2-Chloroacetyl)benzoic acid in lab experiments is its high purity and low cost. It is also relatively easy to synthesize, making it a popular choice for researchers. However, 2-(2-Chloroacetyl)benzoic acid has some limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the use of 2-(2-Chloroacetyl)benzoic acid in scientific research. One potential area of research is the development of new antimicrobial agents based on 2-(2-Chloroacetyl)benzoic acid. Another area of research is the development of new anti-inflammatory drugs based on 2-(2-Chloroacetyl)benzoic acid. Additionally, 2-(2-Chloroacetyl)benzoic acid could be used as a starting material for the synthesis of new organic compounds with potential applications in the pharmaceutical and agrochemical industries.
Conclusion:
In conclusion, 2-(2-Chloroacetyl)benzoic acid is a versatile compound with a wide range of applications in scientific research. Its simple synthesis method, high purity, and low cost make it a popular choice for researchers. 2-(2-Chloroacetyl)benzoic acid has been shown to have antimicrobial and anti-inflammatory properties, which make it a potential candidate for the development of new drugs. There are several future directions for the use of 2-(2-Chloroacetyl)benzoic acid in scientific research, including the development of new antimicrobial and anti-inflammatory agents, as well as the synthesis of new organic compounds.

Synthesis Methods

2-(2-Chloroacetyl)benzoic acid can be synthesized by the reaction of 2-chloroacetyl chloride with benzoic acid in the presence of a base such as triethylamine. The reaction yields 2-(2-Chloroacetyl)benzoic acid as a white crystalline solid with a high purity. This synthesis method is relatively simple and cost-effective, making it a popular choice for researchers.

Scientific Research Applications

2-(2-Chloroacetyl)benzoic acid is commonly used in scientific research as a reagent for the synthesis of various compounds. It is also used as a starting material for the synthesis of other benzoic acid derivatives. 2-(2-Chloroacetyl)benzoic acid can be used as a building block for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

properties

IUPAC Name

2-(2-chloroacetyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-5-8(11)6-3-1-2-4-7(6)9(12)13/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEQSHAJBXDJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627542
Record name 2-(Chloroacetyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroacetyl)benzoic acid

CAS RN

127603-84-3
Record name 2-(Chloroacetyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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